molecular formula C22H26O5 B10753444 Estrone hemisuccinate

Estrone hemisuccinate

Cat. No.: B10753444
M. Wt: 370.4 g/mol
InChI Key: VSHNBNRUBKFQCR-HVYAKZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone hemisuccinate: is a synthetic estrogen compound derived from estrone, a naturally occurring estrogen hormone. It is used in various medical and scientific applications due to its estrogenic properties. This compound is often utilized in hormone replacement therapy and research involving estrogenic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone hemisuccinate is synthesized by esterifying estrone with succinic anhydride. The reaction typically involves dissolving estrone in a suitable solvent such as pyridine or dimethylformamide, followed by the addition of succinic anhydride. The mixture is then heated to promote the esterification reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Estrone hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estrone hemisuccinate is widely used in scientific research due to its estrogenic properties. Some of its applications include:

Mechanism of Action

Estrone hemisuccinate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the estrogen receptor, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements on DNA. This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions .

Comparison with Similar Compounds

Estrone hemisuccinate is compared with other estrogenic compounds such as:

Uniqueness: this compound is unique due to its specific esterification with succinic acid, which alters its solubility and pharmacokinetic properties compared to other estrogenic compounds. This modification can influence its absorption, distribution, metabolism, and excretion in the body .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,22-/m0/s1

InChI Key

VSHNBNRUBKFQCR-HVYAKZLKSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O

Origin of Product

United States

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